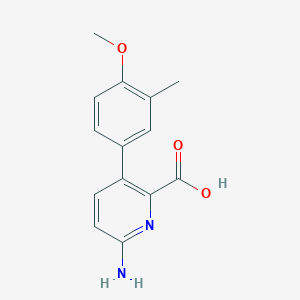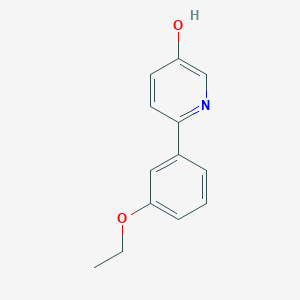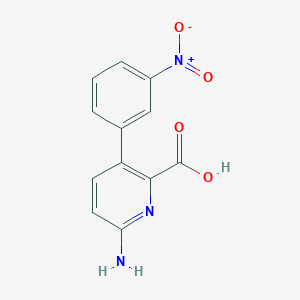
6-Amino-3-(3-methylthiophenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-(3-methylthiophenyl)picolinic acid (6-AMTPA) is an organic compound that has a wide range of applications in scientific research and laboratory experiments. This compound is a derivative of picolinic acid and has a unique structure that makes it useful for various applications.
Wirkmechanismus
6-Amino-3-(3-methylthiophenyl)picolinic acid, 95% has been shown to act as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. It also acts as an antioxidant by scavenging free radicals and preventing oxidative damage. In addition, it can chelate metals such as iron, copper, and zinc, which can be useful for the removal of these metals from biological samples.
Biochemical and Physiological Effects
6-Amino-3-(3-methylthiophenyl)picolinic acid, 95% has been shown to have a variety of effects on biochemical and physiological processes. It has been reported to have anti-inflammatory, anti-bacterial, and anti-fungal effects. It has also been shown to have neuroprotective effects and to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-Amino-3-(3-methylthiophenyl)picolinic acid, 95% in lab experiments is its wide range of applications. It can be used as an inhibitor of enzymes, as an antioxidant, and as a chelating agent. However, it is important to note that 6-Amino-3-(3-methylthiophenyl)picolinic acid, 95% is a relatively unstable compound and can degrade quickly under certain conditions. Therefore, it is important to use it in the correct conditions to ensure its stability.
Zukünftige Richtungen
There are a number of potential future directions for 6-Amino-3-(3-methylthiophenyl)picolinic acid, 95% research. These include its use as a potential therapeutic agent for the treatment of various diseases, such as cancer, cardiovascular disease, and neurological disorders. Additionally, further research could be done to explore its potential as a fluorescent probe for imaging and analysis of biological samples. Finally, research could also be done to further explore its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
6-Amino-3-(3-methylthiophenyl)picolinic acid, 95% is synthesized from the reaction of 3-methylthiophene and picolinic acid. The reaction is carried out in the presence of an acid catalyst such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The reaction takes place at a temperature of 80-90°C and the product is isolated by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-(3-methylthiophenyl)picolinic acid, 95% has a wide range of applications in scientific research. It can be used as an inhibitor of enzymes such as phospholipase A2, cytochrome P450, and tyrosinase. It has also been used as an antioxidant, as a chelating agent, and as a fluorescent probe for imaging and analysis of biological samples.
Eigenschaften
IUPAC Name |
6-amino-3-(3-methylsulfanylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-18-9-4-2-3-8(7-9)10-5-6-11(14)15-12(10)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGIIWZVEUCFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














